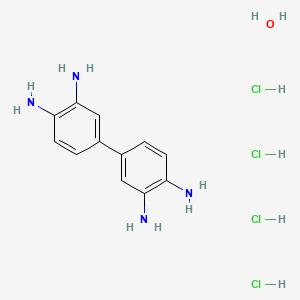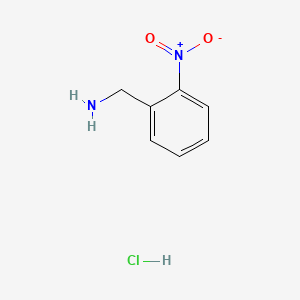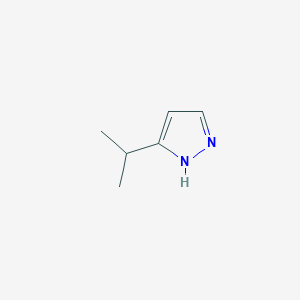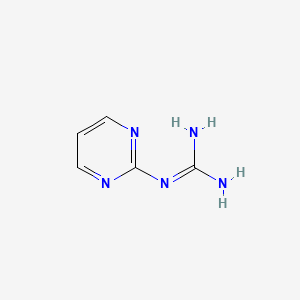
3,3'-Diaminobenzidine tetrahydrochloride hydrate
概要
説明
3,3’-Diaminobenzidine tetrahydrochloride hydrate is a chromogen commonly used in immunohistochemistry and other staining techniques to visualize the presence of antigens or antibodies in biological samples . It is designed as an immunohistology stain to visualize peroxidase activity in cells .
Chemical Reactions Analysis
The interaction between 3,3’-Diaminobenzidine tetrahydrochloride hydrate and peroxidase leads to the formation of a visible insoluble product . It has been applied to measure glutamate decarboxylase activity in rat cerebellar sections and to detect horseradish peroxidase presence on cultured cell surfaces .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’-Diaminobenzidine tetrahydrochloride hydrate include its linear formula: C12H14N4 · 4HCl · xH2O, and its molecular weight: 360.11 (free base basis) . It is a solid at 20°C and is suitable for UV/Vis spectroscopy .科学的研究の応用
Immunohistology Staining Procedures
3,3’-Diaminobenzidine tetrahydrochloride hydrate is widely used in immunohistology staining procedures. It serves as a chromogen that reacts with peroxidase activity to produce a brown color, aiding in the visualization of antigen-antibody interactions under a microscope .
Western Blotting
In western blotting, this compound is utilized to detect proteins. It acts as a substrate for the enzyme horseradish peroxidase (HRP), which is often conjugated to secondary antibodies, allowing for the detection of specific proteins on a membrane .
Fluorescence In Situ Hybridization (FISH)
For FISH, 3,3’-Diaminobenzidine tetrahydrochloride hydrate is used as a non-fluorescent chromogen. It helps in identifying specific DNA sequences on chromosomes, making it crucial for genetic mapping and diagnosis of chromosomal abnormalities .
Study of Epithelial Cell Apoptosis
Researchers use this compound in studying epithelial cell apoptosis, particularly in early cataracts. It allows for the detailed examination of cellular changes that occur during the development of cataracts .
Immunohistochemistry Protocols
In immunohistochemistry, it is used for protocols involving autosomal dominant polycystic kidney disease (PKD). This application helps in understanding the pathology and potential therapeutic targets for PKD .
Histological Stain for Peroxidase Activity
As a histological stain, 3,3’-Diaminobenzidine tetrahydrochloride hydrate is used to indicate peroxidase activity within tissues. This is essential for studying various biological processes and disease states at both electron and light microscope levels .
Spectrophotometric Detection of Selenium (Se)
This compound is also employed for the spectrophotometric detection of selenium. Its ability to form a complex with selenium allows for accurate measurement and analysis of this element in various samples .
作用機序
Target of Action
The primary target of 3,3’-Diaminobenzidine tetrahydrochloride hydrate (DAB) is the peroxidase enzyme . Peroxidase is an enzyme that plays a crucial role in the oxidation-reduction process in cells .
Mode of Action
DAB interacts with peroxidase in the presence of hydrogen peroxide . This interaction leads to the oxidation of DAB, which results in the formation of an insoluble brown end-product . This insoluble product is visible under a microscope, making DAB a valuable tool for visualizing the presence of peroxidase .
Biochemical Pathways
The biochemical pathway primarily affected by DAB is the peroxidase-catalyzed oxidation-reduction process . The insoluble brown product formed as a result of DAB’s interaction with peroxidase and hydrogen peroxide can be used to visualize the activity of peroxidase in cells . This allows for the detection of various biological markers in immunohistochemistry and other staining techniques .
Pharmacokinetics
It is known that dab is soluble in water , which may influence its bioavailability and distribution within biological systems.
Result of Action
The primary result of DAB’s action is the formation of an insoluble brown product that can be visualized under a microscope . This allows for the detection of peroxidase activity in cells, making DAB a valuable tool in various applications, including immunohistochemistry and the detection of antigen-antibody complexes .
Action Environment
The action of DAB can be influenced by various environmental factors. For instance, the presence of cobalt, nickel, or silver ions can increase the intensity of DAB staining . Additionally, the pH of the DAB working solution is crucial, with optimal staining observed at a pH between 7.0 and 7.6 .
Safety and Hazards
3,3’-Diaminobenzidine tetrahydrochloride hydrate is classified as harmful if swallowed, causes serious eye irritation, suspected of causing genetic defects, and may cause cancer . Safety precautions include washing hands after use, not eating, drinking, or smoking in work areas, and removing contaminated clothing and protective equipment before entering eating areas .
将来の方向性
3,3’-Diaminobenzidine tetrahydrochloride hydrate is suitable for immunohistology staining procedures, western blotting, and FISH (fluorescence in situ hybridization). It is used in studying epithelial cell apoptosis in the event of early cataracts, and immunohistochemistry protocols of autosomal dominant polycystic kidney disease (PKD) .
特性
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrate;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.4ClH.H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;/h1-6H,13-16H2;4*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWSCXIZIHILNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Diaminobenzidine tetrahydrochloride hydrate | |
CAS RN |
868272-85-9 | |
| Record name | 3,3-Diaminobenzidine tetrahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,3'-diaminobenzidine tetrahydrochloride hydrate utilized in the synthesis of porous materials?
A: 3,3'-Diaminobenzidine tetrahydrochloride hydrate serves as a crucial building block in the synthesis of benzimidazole-linked polymers (BILPs) []. It reacts with tetra-aldehyde linkers like 1,2,4,5-tetrakis(4-formylphenyl)benzene or 1,3,5-(4-formylphenyl)-benzene in the presence of an acid catalyst to form the imidazole rings that link the polymer chains []. The rate of this acid-catalyzed reaction significantly influences the resulting polymer's porosity, which in turn affects its gas adsorption properties [].
Q2: Besides material science, are there other applications for 3,3'-diaminobenzidine tetrahydrochloride hydrate in research?
A: Yes, 3,3'-diaminobenzidine tetrahydrochloride hydrate is commonly employed in immunohistochemistry, a technique used to visualize specific antigens in tissue sections. It acts as a chromogen, reacting with peroxidase enzymes to produce a brown precipitate that allows for the visualization of target proteins within cells and tissues []. This application highlights the compound's versatility and utility across different research fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















